
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a butan-2-yl group, a formyl group, and a carboxylic acid group attached to the indole core, making it a molecule of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. The butan-2-yl group can be introduced through alkylation reactions, while the formyl and carboxylic acid groups can be added via formylation and carboxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid group.
Reduction: Conversion of the formyl group to a hydroxymethyl group.
Substitution: Introduction of nitro, halogen, or sulfonyl groups to the indole ring.
科学研究应用
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA or RNA synthesis.
相似化合物的比较
Similar Compounds
1-(Butan-2-yl)-1H-indole-2-carboxylic acid: Lacks the formyl group, which may result in different chemical reactivity and biological activity.
3-Formyl-1H-indole-2-carboxylic acid: Lacks the butan-2-yl group, which may affect its solubility and interaction with biological targets.
1-(Butan-2-yl)-3-methyl-1H-indole-2-carboxylic acid: Contains a methyl group instead of a formyl group, leading to different chemical and biological properties.
Uniqueness
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid is unique due to the presence of both the butan-2-yl and formyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.
属性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
1-butan-2-yl-3-formylindole-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-3-9(2)15-12-7-5-4-6-10(12)11(8-16)13(15)14(17)18/h4-9H,3H2,1-2H3,(H,17,18) |
InChI 键 |
GOTHRJYMIHUCPZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N1C2=CC=CC=C2C(=C1C(=O)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



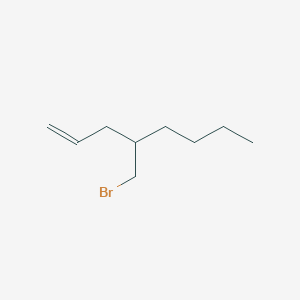
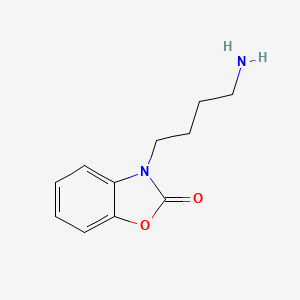
![(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13193243.png)

![1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193258.png)
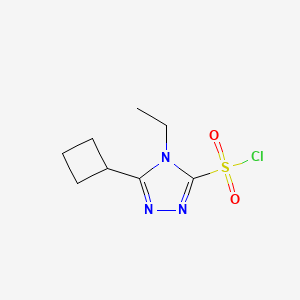
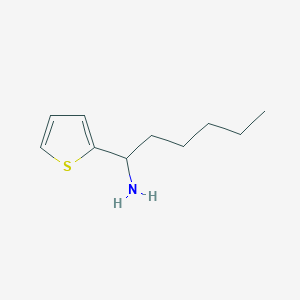
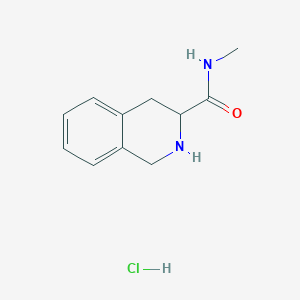
amine](/img/structure/B13193289.png)

![3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid](/img/structure/B13193306.png)
![3-[2-(Bromomethyl)butyl]furan](/img/structure/B13193319.png)

